molecular formula C15H17N3O3 B11836139 Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)- CAS No. 144522-60-1

Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)-

Cat. No.: B11836139
CAS No.: 144522-60-1
M. Wt: 287.31 g/mol
InChI Key: HYQVJBRRSCYVHL-UHFFFAOYSA-N
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Description

N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide typically involves the condensation of 2-ethyl-4-oxoquinazoline with an appropriate acylating agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted quinazolinones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide include other quinazolinone derivatives such as:

  • 2-Methyl-4-oxoquinazoline
  • 2-Phenyl-4-oxoquinazoline
  • 2-Ethyl-4-hydroxyquinazoline

Uniqueness

N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

CAS No.

144522-60-1

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-(2-ethyl-4-oxoquinazolin-3-yl)-N-(2-oxopropyl)acetamide

InChI

InChI=1S/C15H17N3O3/c1-4-14-16-13-8-6-5-7-12(13)15(21)18(14)17(11(3)20)9-10(2)19/h5-8H,4,9H2,1-3H3

InChI Key

HYQVJBRRSCYVHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1N(CC(=O)C)C(=O)C

Origin of Product

United States

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